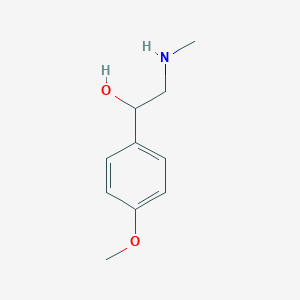

1-(4-Methoxyphenyl)-2-(methylamino)ethanol

Vue d'ensemble

Description

“1-(4-Methoxyphenyl)ethanol” is used to study the steady-state and nanosecond, laser-flash photolysis . It is used to produce 4-(1-chloro-ethyl)-anisole .

Synthesis Analysis

The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The best results were obtained with the deep eutectic solvent (DES) [ChCl][Gly], and its concentration exerted a significant influence on the reaction .

Molecular Structure Analysis

The molecular formula of “1-(4-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is IUUULXXWNYKJSL-UHFFFAOYNA-N .

Chemical Reactions Analysis

The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The substrate concentration was substantially increased in the [ChCl][Gly]-containing system .

Physical And Chemical Properties Analysis

“1-(4-Methoxyphenyl)ethanol” is not miscible in water . It has a density of 1.079, a boiling point of 94°C to 96°C (1mmHg), and a flash point of 74°C (165°F) .

Applications De Recherche Scientifique

Biocatalytic Production and Optimization

1-(4-Methoxyphenyl)-2-(methylamino)ethanol is significant in the biocatalytic production of various drug intermediates. Its synthesis from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst has been optimized. Conditions like pH, incubation period, temperature, and agitation speed are critical for high conversion, enantiomeric excess, and yield, enabling its use in antihistamine synthesis (Kavi et al., 2021).

Chemical Reaction Mechanism Insights

The etherification mechanism of derivatives of 2-alkylamino-1-(4-hydroxyphenyl)-1-ethanol, including 1-(4-methoxyphenyl)-2-(methylamino)ethanol, reveals a quinoidal intermediate rather than a carbonium ion intermediate. This study contributes to understanding the acid-catalyzed racemization of catecholamines (Venter & Greeff, 1980).

Radical Cation Decay in Aqueous Solution

Research on 2-, 3-, and 4-(4-methoxyphenyl) alkanol radical cations in water, including 1-(4-methoxyphenyl)-2-(methylamino)ethanol, helps understand their decay and reaction products in various pH conditions. This work has implications for understanding organic chemistry reactions in aqueous environments (Baciocchi et al., 1999).

Asymmetric Biosynthesis in Reaction Systems

The enantioselective reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)-2-(methylamino)ethanol has been improved using ionic liquid-containing co-solvent systems. This research enhances understanding of reaction efficiency and biocatalyst performance based on ionic liquid types (Lou Wenyong, 2011).

Photophysical Properties in Solvents

The study of 4-methoxy-N-methyl-1,8-naphthalimide, a related compound, in various solvents highlights the effect of solvent polarity and hydrogen-bond donor capability on photophysical properties. This research is crucial for understanding solvatochromism and its applications (Demets et al., 2006).

Wagner-Meerwein Rearrangement and Ritter Reaction

The reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles demonstrates the Wagner-Meerwein rearrangement and Ritter reaction, resulting in specific quaternary ammonium compounds. This synthesis route is vital for the development of new organic compounds (Perevoshchikova et al., 2014).

Density and Viscosity in Binary Mixtures

Research on binary liquid mixtures involving 2-(methylamino)ethanol shows the potential for alternative absorbents in CO2 capture, highlighting the importance of understanding physical properties in mixtures for industrial applications (Shi et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLPVZQFUJSAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556217 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(methylamino)ethanol | |

CAS RN |

58777-87-0 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

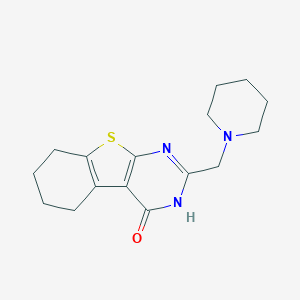

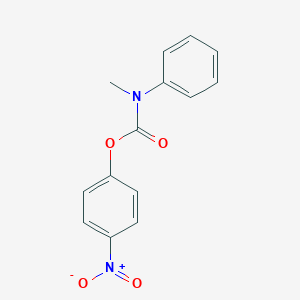

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)